(S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone
Overview
Description
AZD5597 is a potent imidazole pyrimidine amide compound developed as a cyclin-dependent kinase inhibitor. It has shown significant anti-proliferative effects against various cancer cell lines, making it a promising candidate for cancer treatment .
Mechanism of Action
Target of Action
AZD-5597 primarily targets Cyclin-Dependent Kinases (CDKs) . CDKs are serine-threonine protein kinases that play crucial roles in cell cycle regulation, transcription, mRNA processing, and nerve cell differentiation .
Mode of Action
AZD-5597 acts as an inhibitor of CDKs, specifically CDK1 and CDK2, with an IC50 value of 2 nM . By inhibiting these kinases, AZD-5597 interferes with the normal cell cycle, potentially leading to cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by AZD-5597 is the cell cycle pathway . By inhibiting CDKs, AZD-5597 can disrupt the normal progression of the cell cycle, leading to cell cycle arrest. This can result in the inhibition of cell proliferation, particularly in cancer cells .
Pharmacokinetics
These properties suggest that AZD-5597 may have good bioavailability and could be suitable for intravenous dosing .
Result of Action
The primary result of AZD-5597’s action is the inhibition of cell proliferation . In vitro, AZD-5597 has shown potent anti-proliferative effects against a range of cancer cell lines . In vivo, it has been reported to reduce tumor volume in a colon adenocarcinoma mouse model .
Biochemical Analysis
Biochemical Properties
AZD-5597 interacts with Cdk1 and Cdk2, which are key enzymes involved in cell cycle regulation . By inhibiting these enzymes, AZD-5597 can disrupt the normal cell cycle and prevent the proliferation of cancer cells .
Cellular Effects
In cellular processes, AZD-5597 has been shown to inhibit the proliferation of LoVo cells, a human colon adenocarcinoma cell line, with an IC50 of 0.039 µM . This suggests that AZD-5597 can effectively influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, AZD-5597 exerts its effects by binding to Cdk1 and Cdk2, inhibiting their activity and thereby disrupting the cell cycle . This inhibition can lead to changes in gene expression and ultimately prevent the proliferation of cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AZD-5597 have been observed over time. For instance, in vivo studies have shown that AZD-5597 (at a dosage of 15 mg/kg) can reduce tumor volume in an SW620 colon adenocarcinoma mouse xenograft model .
Dosage Effects in Animal Models
The effects of AZD-5597 have been studied in animal models at different dosages. At a dosage of 15 mg/kg, AZD-5597 was found to significantly reduce tumor volume in an SW620 colon adenocarcinoma mouse xenograft model .
Metabolic Pathways
As an inhibitor of Cdk1 and Cdk2, it is likely that AZD-5597 interacts with these enzymes and potentially affects metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZD5597 involves the preparation of imidazole pyrimidine amides. The process includes the optimization of inhibitory potency against multiple cyclin-dependent kinases (1, 2, and 9). The synthetic route typically involves the reaction of 5-fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine with (S)-4-(3-(methylamino)pyrrolidin-1-yl)methanone under specific conditions to yield the desired compound .
Industrial Production Methods
For industrial production, the compound is synthesized in bulk using optimized reaction conditions to ensure high yield and purity. The process involves the use of appropriate solvents and reagents, followed by purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
AZD5597 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The imidazole and pyrimidine rings can undergo substitution reactions with different reagents to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of AZD5597 with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
AZD5597 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying cyclin-dependent kinase inhibition and structure-activity relationships.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating different types of cancer due to its potent anti-proliferative effects.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery
Comparison with Similar Compounds
Similar Compounds
Flavopiridol: Another cyclin-dependent kinase inhibitor with a broader range of kinase targets.
Roscovitine: A selective inhibitor of cyclin-dependent kinases 1, 2, and 5.
Palbociclib: Specifically inhibits cyclin-dependent kinases 4 and 6, used in breast cancer treatment.
Uniqueness
AZD5597 is unique due to its potent inhibition of multiple cyclin-dependent kinases (1, 2, and 9) and its suitability for intravenous dosing. It has shown excellent physiochemical properties and a large margin against inhibition of cytochrome P450 isoforms and the human ether-a-go-go-related gene ion channel .
Properties
IUPAC Name |
[4-[[5-fluoro-4-(2-methyl-3-propan-2-ylimidazol-4-yl)pyrimidin-2-yl]amino]phenyl]-[(3S)-3-(methylamino)pyrrolidin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN7O/c1-14(2)31-15(3)26-12-20(31)21-19(24)11-27-23(29-21)28-17-7-5-16(6-8-17)22(32)30-10-9-18(13-30)25-4/h5-8,11-12,14,18,25H,9-10,13H2,1-4H3,(H,27,28,29)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSDIJMNXYJJNG-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4CCC(C4)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4CC[C@@H](C4)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239012 | |
Record name | AZD-5597 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924641-59-8 | |
Record name | AZD-5597 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924641598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-5597 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZD-5597 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7855W19GY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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